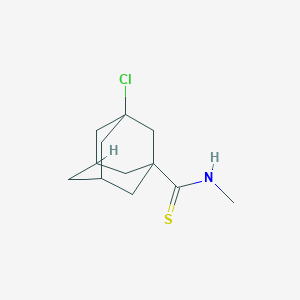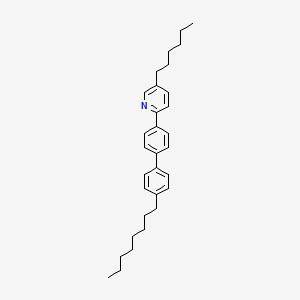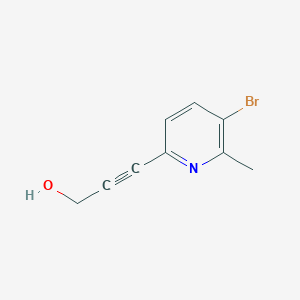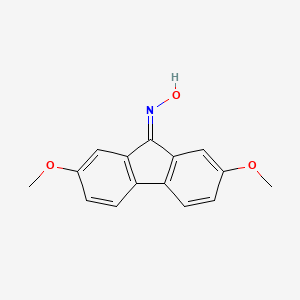
3-chloro-N-methyladamantane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyladamantane-1-carbothioamide is a chemical compound belonging to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyladamantane-1-carbothioamide typically involves the chlorination of N-methyladamantane-1-carbothioamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent over-chlorination and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyladamantane-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the carbothioamide group can yield corresponding amines or thiols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like H₂O₂ or m-CPBA in solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents like ether or THF.
Major Products Formed
Substitution: Formation of substituted adamantane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
3-chloro-N-methyladamantane-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s rigid structure makes it a candidate for the development of novel polymers and materials with enhanced mechanical properties.
Catalysis: It is explored as a ligand in catalytic systems for organic transformations.
Biological Studies: The compound is used in studies to understand the interaction of adamantane derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyladamantane-1-carbothioamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to interact with viral proteins or enzymes, inhibiting their function and thereby exerting antiviral effects. The compound’s rigid structure allows it to fit into specific binding sites, disrupting normal biological processes. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various organic transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-chloroadamantane
- N-methyladamantane-1-carbothioamide
- 3-bromo-N-methyladamantane-1-carbothioamide
Uniqueness
3-chloro-N-methyladamantane-1-carbothioamide stands out due to the presence of both a chlorine atom and a carbothioamide group, which imparts unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H18ClNS |
|---|---|
Molecular Weight |
243.80 g/mol |
IUPAC Name |
3-chloro-N-methyladamantane-1-carbothioamide |
InChI |
InChI=1S/C12H18ClNS/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15) |
InChI Key |
FCZMLOGQUVAEKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C12CC3CC(C1)CC(C3)(C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B11710220.png)
![N-(1-{[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamothioyl]amino}-2,2,2-trichloroethyl)furan-2-carboxamide](/img/structure/B11710225.png)
![2-{(3Z)-3-[(anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11710233.png)
![Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate](/img/structure/B11710239.png)

![2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11710255.png)
![N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B11710257.png)
![3-Ethyl-2-[(1E,3E,5E)-7-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]hepta-1,3,5-trien-1-YL]-1,3-benzothiazol-3-ium](/img/structure/B11710265.png)
![4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11710272.png)

![2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B11710285.png)

![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)
![1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine](/img/structure/B11710309.png)
